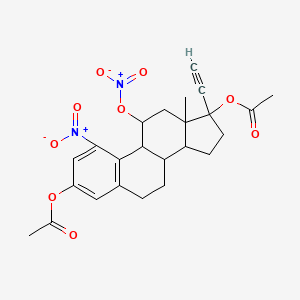![molecular formula C24H21N3O7S B4305322 3-(4-ethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4305322.png)
3-(4-ethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Overview
Description
3-(4-ethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is a synthetic compound that belongs to the class of indoline derivatives. It has been extensively studied for its various biological activities and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt pathway. It has also been suggested that the compound inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and act as a photosensitizer in photodynamic therapy. Additionally, this compound has been shown to have low toxicity and high stability, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-ethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in lab experiments is its high stability, which allows for accurate and reproducible results. Additionally, this compound has low toxicity, making it safe for use in lab experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 3-(4-ethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline. One direction is to further investigate its potential applications in cancer therapy, as it has shown promising results in inducing apoptosis in cancer cells. Another direction is to explore its potential use as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Scientific Research Applications
3-(4-ethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been widely used in various scientific research fields. It has been studied for its potential applications in cancer therapy, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
(3Z)-3-[(4-ethoxyphenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O7S/c1-3-34-20-8-6-17(7-9-20)12-18-15-25(35(32,33)21-10-4-16(2)5-11-21)22-13-19(26(28)29)14-23(24(18)22)27(30)31/h4-14H,3,15H2,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEFDMBJIZNHFV-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2CN(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\CN(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-fluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4305241.png)
![4-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B4305243.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-N'-(3-chlorophenyl)urea](/img/structure/B4305250.png)
![ethyl 2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4305254.png)
![12-[4-(diethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4305271.png)
![2-bromo-7-nitrodibenzo[b,f]oxepine](/img/structure/B4305279.png)
![2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B4305281.png)
![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B4305289.png)

![N-(1-adamantylmethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4305315.png)
![1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(pyridin-3-ylmethylene)indoline](/img/structure/B4305317.png)
![N-(1-adamantylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4305318.png)
![methyl (6-amino-5-cyano-4-{3-[(3,4-dichlorobenzyl)oxy]-4-methoxyphenyl}-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B4305332.png)
![9-benzyl-4-hydroxy-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B4305339.png)